molecular formula C16H21N5O2 B2458260 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034464-95-2

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2458260
CAS No.: 2034464-95-2
M. Wt: 315.377
InChI Key: COVOFNMYIRDHNK-UHFFFAOYSA-N
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Description

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
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Biological Activity

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C18_{18}H22_{22}N4_{4}O2_{2}
Molecular Weight 334.4 g/mol
CAS Number 2034299-38-0

The structural features include a pyrazole ring, a pyridine moiety, and a tetrahydrofuran group, which are significant for its biological interactions.

Anticancer Activity

In vitro studies have demonstrated that related pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, compounds with similar pyrazole structures have shown IC50_{50} values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. This suggests that this compound may also possess anticancer properties through analogous pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study highlighted the effectiveness of pyrazole-based compounds against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values demonstrating potent activity. The specific interactions at the molecular level suggest that the compound could effectively target bacterial infections.
  • Anticancer Properties:
    • In a comparative study of various pyrazole derivatives, one compound demonstrated significant inhibition of cell proliferation in cancer cell lines with an IC50_{50} value of approximately 0.08 mM. This finding aligns with the structural characteristics of this compound, suggesting potential for further development as an anticancer agent.
  • Inflammatory Response Modulation:
    • Additional research has indicated that similar compounds can modulate inflammatory responses by inhibiting TNF-alpha production in human monocytes. This suggests a potential role for the compound in treating inflammatory diseases.

Summary of Biological Activities

Activity Type Mechanism Efficacy
AntimicrobialInhibition of DNA gyrase and topoisomerase IVPotent against MRSA
AnticancerInhibition of tubulin polymerizationIC50_{50} ~ 0.08 mM
Anti-inflammatoryInhibition of TNF-alpha productionSignificant modulation

Properties

IUPAC Name

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-21-15(6-7-20-21)14-5-4-12(9-17-14)10-18-16(22)19-11-13-3-2-8-23-13/h4-7,9,13H,2-3,8,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOFNMYIRDHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.